4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one
Description
Properties
IUPAC Name |
4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-5-4-3(1-6-5)2-7-8-4/h2H,1H2,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIPETYYHFBBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction yields key intermediates that can be further processed to form the desired compound. The reaction conditions typically involve the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, particularly at positions that are activated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmaceutical Applications
The compound shows promise in drug development due to its biological activities:
- Antimicrobial Activity : Research indicates that 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exhibits effectiveness against several pathogenic fungi, including Fusarium graminearum and Botrytis cinerea . This antifungal property suggests potential use in treating fungal infections in both humans and plants.
- Targeting Biological Pathways : Derivatives of this compound have been studied for their ability to inhibit specific biological pathways. For example, some derivatives stabilize interactions between proteins involved in critical cellular processes . This characteristic is crucial for drug design aimed at targeting diseases at the molecular level.
Agricultural Chemistry
Due to its antifungal properties, this compound is being explored as a potential fungicide . Its application could provide an environmentally friendly alternative to traditional fungicides that often have detrimental effects on ecosystems .
Case Study 1: Antifungal Efficacy
In studies evaluating the antifungal properties of this compound against Fusarium graminearum, results showed significant inhibition of fungal growth at varying concentrations. The compound demonstrated a dose-dependent response that highlights its potential as a fungicide .
Case Study 2: Drug Development
Research into the interaction of derivatives of this compound with protein targets revealed that certain modifications enhance binding affinity and specificity. These findings are essential for developing targeted therapies in cancer treatment .
Mechanism of Action
The mechanism of action of 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Core Modifications
A. 4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-ones
- Synthesis : Prepared via reductive amination and lactam formation, similar to the target compound but with distinct alkylation steps .
- Activity : Used as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (M1), demonstrating scaffold-dependent receptor selectivity .
B. Pyrazolo[1,5-a]pyrimidines
- Structure : A pyrimidine ring fused to pyrazole, increasing aromaticity and planarity compared to the bicyclic dihydropyrrolo scaffold.
- Synthesis : More synthetically accessible, enabling rapid diversification at three positions .
- Activity : Maintains low micromolar TmPPase inhibition (IC₅₀ = 14–18 μM) despite core substitution, suggesting flexibility in scaffold design .
Key Observations :
- The dihydropyrrolo[3,4-c]pyrazol-6-one scaffold benefits from high-yielding, chromatography-free isolation .
- Pyrazolo[1,5-a]pyrimidines offer superior synthetic flexibility but require more advanced purification techniques .
A. p53-MDM2 Inhibition
- Dihydropyrrolo[3,4-c]pyrazol-6-ones : (R)-3,4-Diphenyl substituents improve binding affinity (Kd = 120 nM) by occupying hydrophobic pockets in MDM2 .
- Analogues : Pyrazolo[3,4-d]pyrimidines show weaker inhibition (IC₅₀ > 1 μM), highlighting the necessity of the bicyclic core for MDM2 targeting .
B. TmPPase Inhibition
- Dihydropyrrolo[3,4-c]pyrazol-6-ones : Compound 12 (IC₅₀ = 25 μM) inhibits TmPPase via hydrophobic interactions with conserved substrate-binding sites .
- Pyrazolo[1,5-a]pyrimidines : Derivatives 17a and 19a retain activity (IC₅₀ = 14–18 μM) despite scaffold simplification, indicating substituent-driven efficacy .
Physicochemical and Spectral Properties
Notes:
Biological Activity
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, including multicomponent reactions and ring-opening strategies. A notable synthetic route involves the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate, yielding high-purity products (over 95%) with good yields (72–94%) .
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key areas of focus include:
- Melanin Concentrating Hormone Receptor-1 (MCHR1) Antagonism : Compounds based on this scaffold have been identified as potential MCHR1 antagonists, which may play a role in treating obesity and metabolic disorders. The antagonism of MCHR1 has been linked to reductions in food intake and body weight in rodent models .
- Neuropharmacological Effects : Research indicates that derivatives of this compound may act as positive allosteric modulators for N-methyl-D-aspartate receptors (NMDARs), which are crucial in synaptic transmission and have implications in neurological disorders .
MCHR1 Antagonism
In a study focusing on the pharmacological profile of azolopyrrolone derivatives, compounds exhibiting significant antagonistic activity at MCHR1 were shown to reduce hyperphagia in obese mice models. The findings suggest a promising avenue for developing anti-obesity medications .
Neuropharmacology
Another investigation reported the discovery of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based compounds that selectively modulate NMDARs. These compounds demonstrated improved potency and solubility compared to their predecessors, indicating their potential for treating cognitive disorders associated with NMDAR dysfunction .
Data Tables
Q & A
Basic: What are the most efficient synthetic routes for 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivatives?
Methodological Answer:
A scalable approach involves reacting chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in a 1:5 molar ratio in dioxane under reflux. This protocol yields substituted 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones with high regioselectivity. For example, 3-(2-hydroxyphenyl)-5-methyl-4-phenyl derivatives are synthesized in a 20-mL vial, followed by precipitation in distilled water and recrystallization from ethanol . Key optimization parameters include solvent choice (dioxane minimizes side reactions) and stoichiometric control to avoid over-substitution.
Advanced: How can computational methods enhance the design of novel this compound analogs?
Methodological Answer:
Quantum chemical reaction path searches and density functional theory (DFT) calculations can predict transition states and intermediate stability, enabling targeted synthesis. For instance, ICReDD’s workflow integrates computational screening of substituent effects (e.g., electron-withdrawing groups at the phenyl ring) to prioritize derivatives with enhanced reactivity or bioactivity. Experimental validation via time-resolved NMR or mass spectrometry then refines computational models, creating a feedback loop for efficient reaction design .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assign signals for the pyrrolo-pyrazole core (e.g., δ 3.5–4.2 ppm for dihydropyrazole protons) and aromatic substituents.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O–H) bands at ~3200 cm⁻¹.
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ for C20H19N3O2 at m/z 334.155).
Note: Low-intensity pyrazole signals in crowded spectra may require 2D NMR (e.g., HSQC) for unambiguous assignment .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., propyl vs. methyl at position 5) and measure IC50 values against cancer cell lines.
- Molecular Docking : Compare binding affinities to target enzymes (e.g., kinases) using AutoDock Vina. For example, phenyl groups at position 4 may enhance hydrophobic interactions in ATP-binding pockets.
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. covalent binding mechanisms .
Basic: What are the key considerations for optimizing reaction yield in dihydropyrrolo-pyrazole synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of aromatic precursors.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for accelerating cyclization steps.
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
Example: A 72% yield was achieved for 5-propyl derivatives using a 12-hour reflux in dioxane .
Advanced: How can researchers address challenges in spectral data interpretation for complex derivatives?
Methodological Answer:
- Dynamic NMR : Resolve overlapping signals by variable-temperature studies (e.g., -40°C to 25°C).
- Isotopic Labeling : Introduce 15N at the pyrazole nitrogen to simplify splitting patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., phenyl vs. hydroxyphenyl orientation) using single-crystal data .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of these compounds?
Methodological Answer:
- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition : Screen against COX-2 or topoisomerase II via fluorometric kits.
- ROS Detection : Employ DCFH-DA probes to evaluate oxidative stress induction.
Note: Validate results with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs .
Advanced: What strategies improve regioselectivity in multi-component syntheses involving dihydropyrrolo-pyrazoles?
Methodological Answer:
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) to suppress undesired pathways.
- Protecting Groups : Temporarily block reactive hydroxyls (e.g., with TBSCl) to direct cyclization.
- Flow Chemistry : Use microreactors for precise mixing and temperature gradients, achieving >90% regioselectivity in pilot studies .
Basic: What are the stability and storage requirements for dihydropyrrolo-pyrazole derivatives?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) for hygroscopic derivatives.
- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How can machine learning models predict novel bioactivities for this scaffold?
Methodological Answer:
- Data Curation : Compile bioactivity datasets (e.g., ChEMBL) for 500+ analogs.
- Feature Engineering : Include molecular descriptors (e.g., LogP, topological polar surface area).
- Model Training : Use random forest or graph neural networks to classify compounds as kinase inhibitors (AUC >0.85 in validation).
- Experimental Validation : Prioritize top 10 predicted hits for in vitro testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
